molecular formula C10H10O3 B11909905 1-Methoxy-1H-2-benzopyran-4(3H)-one CAS No. 92617-06-6

1-Methoxy-1H-2-benzopyran-4(3H)-one

Cat. No.: B11909905
CAS No.: 92617-06-6
M. Wt: 178.18 g/mol
InChI Key: DTMSAHHURJRQKS-UHFFFAOYSA-N
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Description

1-methoxyisochroman-4-one is a chemical compound belonging to the class of oxygen-containing heterocycles. It features a chroman-4-one framework, which is a significant structural entity in medicinal chemistry. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxyisochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methoxyisochroman with reagents like Bu4NBr and TMSBr in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1-methoxyisochroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-methoxyisochroman-4-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of various substituents at different positions on the chroman-4-one framework.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit unique biological and chemical properties .

Scientific Research Applications

1-methoxyisochroman-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methoxyisochroman-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but different substituents.

    Isochroman-4-one: Another related compound with variations in the oxygen-containing ring.

Uniqueness

1-methoxyisochroman-4-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

92617-06-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-methoxy-1H-isochromen-4-one

InChI

InChI=1S/C10H10O3/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-5,10H,6H2,1H3

InChI Key

DTMSAHHURJRQKS-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(=O)CO1

Origin of Product

United States

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